molecular formula C8H6Cl2O2 B3419128 2-Chloro-2-(3-chlorophenyl)acetic acid CAS No. 1368465-26-2

2-Chloro-2-(3-chlorophenyl)acetic acid

Cat. No.: B3419128
CAS No.: 1368465-26-2
M. Wt: 205.03 g/mol
InChI Key: KTDVGGSTOFEZKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-2-(3-chlorophenyl)acetic acid is a chemical compound with the CAS Number: 1368465-26-2 . It has a molecular weight of 205.04 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6Cl2O2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,(H,11,12) . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 205.04 .

Mechanism of Action

Mode of Action

The mode of action of 2-Chloro-2-(3-chlorophenyl)acetic acid is not well-documented. As a derivative of phenylacetic acid, it may share some of its properties. Phenylacetic acid derivatives are known to interact with various enzymes and receptors, potentially altering their function . .

Biochemical Pathways

Phenylacetic acid and its derivatives are involved in a variety of biochemical pathways, including amino acid metabolism and fatty acid synthesis . .

Pharmacokinetics

The compound’s bioavailability, half-life, and other pharmacokinetic parameters are currently unknown .

Result of Action

The molecular and cellular effects of this compound are not well-documented. Given its structural similarity to phenylacetic acid, it may share some of its biological activities. The specific effects of this compound at the molecular and cellular level require further investigation .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .

Biochemical Analysis

Biochemical Properties

The exact role of 2-Chloro-2-(3-chlorophenyl)acetic acid in biochemical reactions is not well-documented. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .

Cellular Effects

It is plausible that the compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies have not been extensively studied .

Dosage Effects in Animal Models

It is possible that threshold effects, as well as toxic or adverse effects at high doses, could be observed .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. The compound could potentially interact with various enzymes or cofactors and could influence metabolic flux or metabolite levels .

Transport and Distribution

The compound could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well-characterized. The compound could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

2-chloro-2-(3-chlorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDVGGSTOFEZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368465-26-2
Record name 2-chloro-2-(3-chlorophenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-2-(3-chlorophenyl)acetic acid
Reactant of Route 2
2-Chloro-2-(3-chlorophenyl)acetic acid
Reactant of Route 3
2-Chloro-2-(3-chlorophenyl)acetic acid
Reactant of Route 4
2-Chloro-2-(3-chlorophenyl)acetic acid
Reactant of Route 5
2-Chloro-2-(3-chlorophenyl)acetic acid
Reactant of Route 6
2-Chloro-2-(3-chlorophenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.